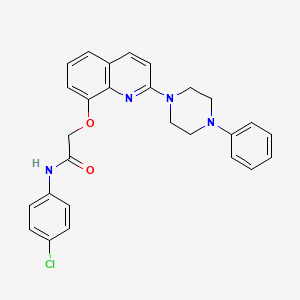
N-(4-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide, also known as BNC375, is a novel small molecule drug that has attracted significant attention in the scientific community due to its potential therapeutic applications. BNC375 belongs to the class of compounds known as quinoline derivatives and has been shown to have both biochemical and physiological effects in preclinical studies.
科学的研究の応用
Inotropic Activity
A study synthesized a series of compounds related to N-(4-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide and evaluated their positive inotropic activity. The compounds showed favorable in vitro activity compared to the standard drug, milrinone, demonstrating potential for cardiovascular applications (Wu et al., 2012).
Anion Coordination in Crystal Engineering
Research on derivatives of this compound has contributed to understanding different spatial orientations in crystal structures. This knowledge is significant for crystal engineering and materials science (Kalita & Baruah, 2010).
Antibacterial Potential
A study focused on synthesizing and evaluating the antibacterial activity of compounds similar to this compound. The compounds showed moderate to good activity against gram-positive and gram-negative bacteria, highlighting their potential as antibacterial agents (Desai et al., 2008).
Antioxidant and Anti-inflammatory Activity
A related compound exhibited significant in vitro antioxidant activity and in vivo analgesic and anti-inflammatory activities. These findings suggest potential applications in treating inflammation-related disorders (Nayak et al., 2014).
Fluorescent Properties in Lanthanide Complexes
Studies on this compound derivatives explored their use in lanthanide(III) complexes. These complexes exhibit significant fluorescent properties, relevant for applications in optical materials and sensors (Wu et al., 2008).
Antiviral and Antiapoptotic Effects
A derivative of this compound showed significant antiviral and antiapoptotic effects in treating Japanese encephalitis. The compound reduced viral load and increased survival in infected mice, indicating potential as an antiviral agent (Ghosh et al., 2008).
Potential for CNS Agents
Research on similar compounds suggests potential applications as central nervous system (CNS) agents. These compounds have been evaluated for their neuropharmacological activities, indicating potential therapeutic uses in CNS disorders (Verma et al., 2017).
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O2/c28-21-10-12-22(13-11-21)29-26(33)19-34-24-8-4-5-20-9-14-25(30-27(20)24)32-17-15-31(16-18-32)23-6-2-1-3-7-23/h1-14H,15-19H2,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEHXMJRSCUXEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=C(C=C5)Cl)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

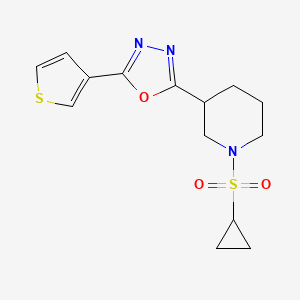

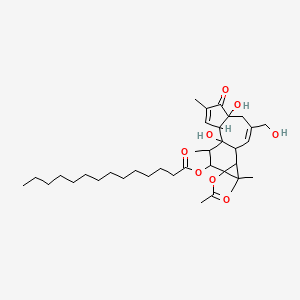
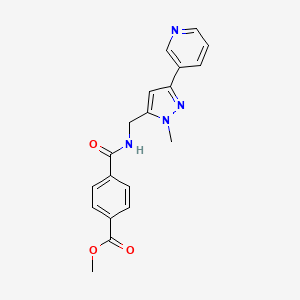
![ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate](/img/structure/B2404230.png)
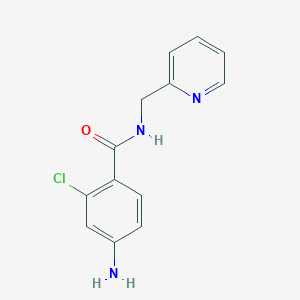
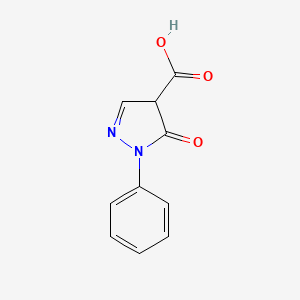
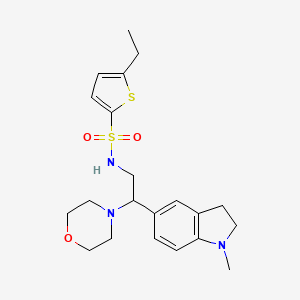
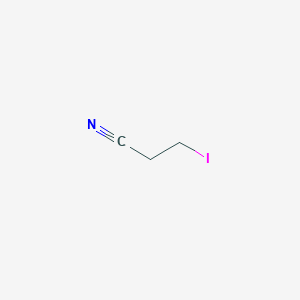
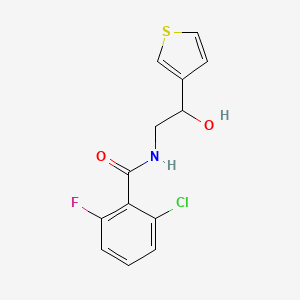
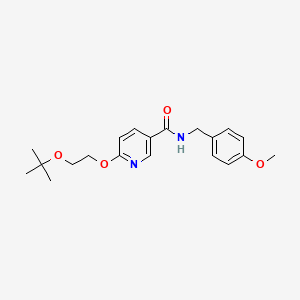
![3-(3,4-dimethoxyphenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404242.png)
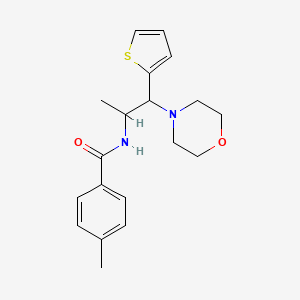
![2-[(1R,2R)-2-Methylcyclopropyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2404244.png)